molecular formula C30H24N2 B081594 1,4-Bis(diphenylamino)benzene CAS No. 14118-16-2

1,4-Bis(diphenylamino)benzene

Cat. No. B081594
Key on ui cas rn: 14118-16-2
M. Wt: 412.5 g/mol
InChI Key: JPDUPGAVXNALOL-UHFFFAOYSA-N
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Patent
US07083863B2

Procedure details

41.4 g of N,N′-diphenyl-p-phenylenediamine, 66 g of iodobenzene, 100 ml of nitrobenzene, 45 g of K2CO3, 10.8 g of copper powder, and I2 (trace) were put in a four-neck flask of 300-milliliter volume, and were refluxed gently over 24 hours by stirring the same while removing generated water by reflux. Subsequently, steam distillation was carried out, and when a distillate no longer came out, residues were filtered out after cooling, washed with water, and extracted using toluene. After removing toluene by distillation, ethanol was added to the residues, and the mixture was filtered. Recrystallization was carried out using a solvent of toluene and ethanol (toluene:ethanol=4:1 (by volume)), whereby 36.5 g of N,N,N′,N′-tetraphenyl-p-phenylenediamine was obtained. It had a melting point of 200° C. to 202° C.
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
10.8 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([NH:7][C:8]2[CH:9]=[CH:10][C:11]([NH:14][C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=3)=[CH:12][CH:13]=2)=[CH:5][CH:6]=1.I[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C([O-])([O-])=O.[K+].[K+].II>[Cu].[N+](C1C=CC=CC=1)([O-])=O>[C:15]1([N:14]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:11]2[CH:12]=[CH:13][C:8]([N:7]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:4]3[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=3)=[CH:9][CH:10]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
41.4 g
Type
reactant
Smiles
C=1C=CC(=CC1)NC=2C=CC(=CC2)NC=3C=CC=CC3
Name
Quantity
66 g
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
45 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
copper
Quantity
10.8 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
100 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
by stirring the same
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were refluxed gently over 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
while removing
TEMPERATURE
Type
TEMPERATURE
Details
by reflux
DISTILLATION
Type
DISTILLATION
Details
Subsequently, steam distillation
FILTRATION
Type
FILTRATION
Details
residues were filtered out
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
After removing toluene
DISTILLATION
Type
DISTILLATION
Details
by distillation, ethanol
ADDITION
Type
ADDITION
Details
was added to the residues
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 36.5 g
YIELD: CALCULATEDPERCENTYIELD 111.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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